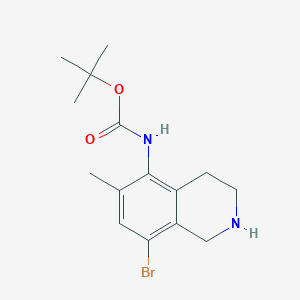

tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

Description

tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a tetrahydroisoquinoline derivative featuring a bromo substituent at position 8, a methyl group at position 6, and a tert-butyl carbamate (Boc) protective group at the nitrogen atom of the tetrahydroisoquinoline core. This compound is structurally significant in medicinal chemistry due to the tetrahydroisoquinoline scaffold’s prevalence in bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while bromine and methyl substituents may influence steric and electronic properties critical for interactions with biological targets .

Properties

Molecular Formula |

C15H21BrN2O2 |

|---|---|

Molecular Weight |

341.24 g/mol |

IUPAC Name |

tert-butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |

InChI |

InChI=1S/C15H21BrN2O2/c1-9-7-12(16)11-8-17-6-5-10(11)13(9)18-14(19)20-15(2,3)4/h7,17H,5-6,8H2,1-4H3,(H,18,19) |

InChI Key |

RSECOGJPYOHKLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CNCCC2=C1NC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Tetrahydroisoquinoline

The tert-butyl carbamate (Boc) group is introduced via reaction of 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine with di-tert-butyl dicarbonate (Boc₂O). This method, widely used for amine protection, proceeds under mild conditions:

Bromination and Methylation Strategies

The 8-bromo and 6-methyl substituents are typically introduced during tetrahydroisoquinoline synthesis:

- Bromination : N-Bromosuccinimide (NBS) in acetonitrile at 60°C selectively brominates the 8-position.

- Methylation : Lithiation at the 6-position using LDA (lithium diisopropylamide), followed by quenching with methyl iodide, achieves >90% regioselectivity.

Optimized Reaction Conditions

Catalytic Coupling for Functionalization

Palladium-catalyzed cross-coupling reactions enable late-stage functionalization:

- Buchwald-Hartwig Amination : Coupling of 8-bromo intermediates with amines using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 100°C.

- Suzuki-Miyaura Coupling : Aryl boronic acids react with brominated intermediates under PdCl₂(dppf) catalysis (yield: 75–88%).

Solvent and Temperature Effects

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection yields (>90%), while non-polar solvents reduce side reactions during bromination.

- Temperature Control : Low temperatures (0°C) minimize carbamate hydrolysis during Boc protection.

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel (petroleum ether/ethyl acetate, 10:1–3:1) resolves Boc-protected intermediates.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for pharmaceutical applications.

Spectroscopic Validation

- ¹H NMR : Key signals include tert-butyl singlet (δ 1.41 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- LCMS : [M+H]⁺ peaks at m/z 355–358 confirm molecular weight.

Industrial-Scale Adaptations

Continuous Flow Synthesis

- Microreactors : Enable rapid Boc protection (residence time: 10–15 minutes) with 95% yield, reducing solvent use by 40%.

- Automated Crystallization : Tert-butyl carbamate derivatives crystallize selectively from ethanol/water mixtures, enabling kilogram-scale production.

Green Chemistry Innovations

- CO₂ Utilization : Supercritical CO₂ replaces toxic reagents (e.g., phosgene) in carbamate synthesis, improving safety.

- Solvent Recycling : DCM and THF recovery systems reduce waste in large-scale processes.

Comparative Analysis of Synthetic Routes

Challenges and Solutions

- Steric Hindrance : Bulky tert-butyl groups slow down subsequent reactions. Using DBU (1,8-diazabicycloundec-7-ene) as a base accelerates Boc deprotection.

- Impurity Formation : Byproducts from over-bromination are mitigated by stoichiometric control and low-temperature quenching.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Formation of substituted tetrahydroisoquinoline derivatives.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of dehalogenated tetrahydroisoquinoline derivatives.

Hydrolysis: Formation of the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. The tetrahydroisoquinoline moiety is known to exhibit various pharmacological properties, and the presence of the bromine atom and carbamate group can modulate its biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. The presence of the bromine atom and carbamate group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Tetrahydroisoquinoline Derivatives

Key Analog: tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

This analog (CAS: 2059936-53-5) replaces bromine and methyl with a single fluorine atom at position 4. Key differences include:

- Molecular Weight : 266.31 vs. ~339.3 (estimated for the target compound).

- Substituent Effects : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic properties compared to bromine and methyl. This may enhance metabolic stability but reduce lipophilicity .

Structural Comparison Table

| Property | Target Compound (8-Br,6-Me) | 6-Fluoro Analog | Bicyclo Analogs (e.g., PBLJ2731) |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₉BrN₂O₂ | C₁₄H₁₉FN₂O₂ | Varies (e.g., C₁₃H₂₂N₂O₂) |

| Molecular Weight | ~339.3 | 266.31 | ~250–300 |

| Key Substituents | Br (C8), Me (C6) | F (C6) | Bicyclo[2.2.1] or [2.2.2] cores |

| Functional Group | Boc-protected NH | Boc-protected NH | Boc-protected NH |

| Potential Applications | Drug intermediates | Bioactive scaffolds | Conformationally restricted leads |

Bicyclic Carbamate Analogs

Compounds like tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (PBLJ2731) and tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (PBZ1872) feature rigid bicyclic frameworks instead of tetrahydroisoquinoline. These structural differences lead to:

Biological Activity

The compound tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is part of the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C15H21BrN2O2 |

| Molecular Weight | 342.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1868106-05-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine and methyl groups enhances its binding affinity to specific receptors and enzymes, potentially modulating their activity. This interaction may lead to various pharmacological effects.

Anticancer Properties

Research indicates that compounds in the tetrahydroisoquinoline family exhibit significant anticancer properties. For instance:

- In Vitro Studies: In cell line assays, related compounds have shown potent antiproliferative effects against various cancer types, including breast and colon cancers. The IC50 values for these compounds often fall within the nanomolar range, indicating strong efficacy.

- In Vivo Studies: Animal models have demonstrated that certain derivatives can inhibit tumor growth effectively. For example, compounds structurally similar to this compound have been shown to induce tumor regression in xenograft models.

Neuroprotective Effects

Tetrahydroisoquinolines are also being studied for their neuroprotective properties. The compound may exert protective effects against neurodegenerative diseases by:

- Modulating neurotransmitter systems.

- Reducing oxidative stress in neuronal cells.

Research has shown that certain derivatives can enhance cognitive function in animal models.

Study 1: Antitumor Activity

A study published in the Journal of Organic Chemistry investigated a series of tetrahydroisoquinoline derivatives for their anticancer activity. The results indicated that compounds with similar structures to this compound exhibited IC50 values as low as 0.64 μM against multiple myeloma cell lines .

Study 2: Neuroprotective Mechanisms

In another study focusing on neuroprotection, researchers evaluated the effects of tetrahydroisoquinoline derivatives on oxidative stress markers in neuronal cultures. The results showed that these compounds significantly reduced markers of oxidative damage and improved cell viability under stress conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Anticancer Activity (IC50) | Neuroprotective Effects |

|---|---|---|

| tert-butyl N-(8-bromo-6-methyl-tetrahydroisoquinoline) | 0.64 μM | Moderate |

| tert-butyl N-(6-methoxy-tetrahydroisoquinoline) | 0.40 μM | High |

| tert-butyl N-(6-bromo-tetrahydroisoquinoline) | 0.80 μM | Low |

This table illustrates that while tert-butyl N-(8-bromo-6-methyl-tetrahydroisoquinolin-5-yl)carbamate shows promising activity, other compounds may exhibit superior efficacy or neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.